molecular formula C18H18O2S2 B5797228 3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide

3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide

Cat. No. B5797228
M. Wt: 330.5 g/mol
InChI Key: VLVCAOPETIBDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide, commonly known as TBTO, is a synthetic compound that belongs to the class of organosulfur compounds. TBTO is widely used in various industrial applications such as antifouling paints, pesticides, and rubber manufacturing. However, TBTO has been found to have toxic effects on aquatic organisms and humans, leading to its ban in several countries.

Mechanism of Action

The exact mechanism of action of TBTO is not fully understood, but it is believed to interfere with the electron transport chain in mitochondria, leading to the production of reactive oxygen species (ROS) and oxidative stress. TBTO has also been found to inhibit the activity of the enzyme acetylcholinesterase, leading to neurotoxic effects.
Biochemical and Physiological Effects
TBTO has been found to cause oxidative stress, inflammation, and DNA damage in various organisms. It has also been shown to affect the immune system and disrupt the endocrine system, leading to reproductive and developmental abnormalities.

Advantages and Limitations for Lab Experiments

TBTO is a useful compound for studying the toxic effects of organosulfur compounds on aquatic organisms. However, its toxicity and potential health hazards make it difficult to handle in laboratory experiments. Proper safety measures must be taken to minimize exposure to TBTO.

Future Directions

Future research on TBTO should focus on developing safer alternatives to TBTO for industrial applications. Further studies are needed to understand the mechanism of action of TBTO and its effects on human health. Additionally, research should be conducted on the potential use of TBTO as an antifungal and antibacterial agent.

Synthesis Methods

TBTO can be synthesized by the reaction of 4-tert-butylthiophenol and 2-chlorobenzoic acid in the presence of a catalyst. The reaction results in the formation of TBTO as a white crystalline solid with a melting point of 221-223°C.

Scientific Research Applications

TBTO has been extensively studied for its toxic effects on aquatic organisms, including fish, crustaceans, and mollusks. It has been found to cause damage to the gills, liver, and kidneys of these organisms, leading to reduced growth and reproduction. TBTO has also been studied for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

3-(4-tert-butylphenyl)sulfanyl-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2S2/c1-18(2,3)13-8-10-14(11-9-13)21-16-12-22(19,20)17-7-5-4-6-15(16)17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVCAOPETIBDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Tert-butylphenyl)sulfanyl]-1-benzothiophene 1,1-dioxide

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